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Compound of Interest

Compound Name: Avridine

Cat. No.: B1665853 Get Quote

Foreword: This document provides a comprehensive technical overview of the discovery,

synthesis, and biological activity of Avridine (also known as CP-20,961), a synthetic lipoidal

amine. Avridine has demonstrated significant potential as both an antiviral agent and a

vaccine adjuvant, primarily through its capacity to modulate the host's innate immune

response. This guide is intended for researchers, scientists, and professionals in the field of

drug development seeking detailed information on its chemical properties, biological functions,

and methodologies for its study.

Discovery and Background
Avridine, chemically identified as N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine, is

a structurally novel synthetic adjuvant and antiviral compound. It emerged from research

focused on developing new immunomodulatory agents. Its classification as a lipoidal amine is

central to its biological activity, enabling it to interact with cellular membranes and modulate

immune cell functions. Early studies identified its capacity to enhance immune responses to

viral antigens and to induce interferon, marking it as a compound of interest for both

therapeutic and prophylactic applications.[1]

Chemical Synthesis
While the original proprietary synthesis by its developers is not publicly detailed, a plausible

and chemically sound synthetic route for Avridine can be postulated based on established

organic chemistry principles for the synthesis of polyamines and their derivatives. The

proposed synthesis involves a two-step process: reductive amination followed by N-alkylation.
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Proposed Synthetic Pathway
A likely synthetic route involves the reaction of N,N-dioctadecylamine with a protected 3-

aminopropanal derivative, followed by alkylation with 2-bromoethanol.

Step 1: Reductive Amination. Dioctadecylamine is reacted with 3-(boc-amino)propanal via

reductive amination. The primary amine of the propanal derivative reacts with the secondary

amine of dioctadecylamine to form an intermediate iminium ion, which is then reduced in situ by

a reducing agent such as sodium triacetoxyborohydride to yield the boc-protected diamine

intermediate.

Step 2: Deprotection and N-alkylation. The Boc (tert-butyloxycarbonyl) protecting group is

removed from the intermediate using a strong acid, such as trifluoroacetic acid (TFA), to yield

the free secondary amine. This amine is then subjected to nucleophilic substitution with two

equivalents of 2-bromoethanol in the presence of a non-nucleophilic base like

diisopropylethylamine (DIPEA) to afford the final product, Avridine.

Detailed Experimental Protocol (Hypothetical)
Materials and Reagents:

Dioctadecylamine

3-(Boc-amino)propanal

Sodium triacetoxyborohydride

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

2-Bromoethanol

Diisopropylethylamine (DIPEA)

Diethyl ether

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Synthesis of Boc-protected Intermediate:

To a solution of dioctadecylamine (1 equivalent) in anhydrous DCM, add 3-(Boc-

amino)propanal (1.1 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.

Upon completion, quench the reaction by the slow addition of saturated sodium

bicarbonate solution.

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel chromatography to obtain the Boc-protected diamine.

Synthesis of Avridine:

Dissolve the Boc-protected diamine (1 equivalent) in a 1:1 mixture of DCM and TFA.

Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC).

Remove the solvent and excess TFA under reduced pressure.

Dissolve the resulting amine salt in DCM and add DIPEA (3 equivalents).

Add 2-bromoethanol (2.2 equivalents) dropwise and stir the reaction at room temperature

for 24 hours.
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Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

Purify the final product by silica gel chromatography to yield Avridine.

Biological Activity and Mechanism of Action
Avridine exhibits a dual biological profile as an antiviral agent and an immunologic adjuvant.

Its mechanism of action is multifaceted and appears to be context-dependent, involving both

direct effects on viral entry and indirect effects through the stimulation of the innate immune

system.

Antiviral Activity
Avridine has demonstrated direct antiviral activity against certain enveloped viruses, such as

Herpes Simplex Virus (HSV). In vitro studies have shown that it can inhibit viral plaque

formation. This effect is most pronounced when cells are pre-treated with Avridine, suggesting

that its primary antiviral mechanism involves blocking the adsorption or penetration of the virus

into the host cell.

Adjuvant Activity and Immune Modulation
As an adjuvant, Avridine significantly enhances the immunogenicity of co-administered

antigens.[1] Studies with vaccines for Newcastle disease virus (NDV) and Venezuelan equine

encephalitis virus (VEE) have shown that Avridine formulations lead to higher antibody titers

and increased protection against viral challenge.[1]

The immunomodulatory effects of Avridine are largely attributed to its ability to induce the

production of interferons (IFNs) in vivo.[2] This lipoidal amine likely acts as a pathogen-

associated molecular pattern (PAMP) mimic, recognized by pattern recognition receptors

(PRRs) of the innate immune system, such as Toll-like receptors (TLRs). This recognition

triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β).

Interferon Signaling Pathway
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The induction of interferons by Avridine leads to the activation of the JAK-STAT signaling

pathway in surrounding cells.

Initiation: Avridine is likely recognized by a PRR on the surface or in an endosome of an

immune cell (e.g., a dendritic cell or macrophage).

Signal Transduction: This recognition event initiates an intracellular signaling cascade,

leading to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3)

and NF-κB.

Interferon Production: These transcription factors move to the nucleus and drive the

expression of type I interferon genes. The resulting IFN-α/β are then secreted from the cell.

Paracrine/Autocrine Signaling: Secreted interferons bind to the IFN-α/β receptor (IFNAR) on

neighboring cells or the original cell.

JAK-STAT Activation: IFNAR activation leads to the phosphorylation of Janus kinases (JAK1

and Tyk2), which in turn phosphorylate Signal Transducers and Activators of Transcription

(STAT1 and STAT2).

ISG Expression: Phosphorylated STAT1 and STAT2 form a complex with IRF9, known as

ISGF3. This complex translocates to the nucleus and binds to Interferon-Stimulated

Response Elements (ISREs) in the promoters of hundreds of Interferon-Stimulated Genes

(ISGs).

Antiviral State: The protein products of these ISGs establish an "antiviral state" in the cell,

characterized by the inhibition of viral replication, enhanced antigen presentation, and the

activation of adaptive immune cells like Natural Killer (NK) cells and T cells.[2]

Quantitative Data
The following tables summarize the available quantitative data on the biological activity of

Avridine.

Table 1: Antiviral Activity of Avridine
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Virus Type Cell Line Assay Type Endpoint Value

Herpes Simplex

Virus 1 (HSV-1)

Guinea Pig

Embryo

Plaque

Reduction
ID50 ~50 µg/mL

Herpes Simplex

Virus 2 (HSV-2)

Guinea Pig

Embryo

Plaque

Reduction
ID50 ~50 µg/mL

Table 2: Adjuvant Effect of Avridine on Anti-NDV Antibody Titers in Chickens

Vaccine Formulation
Primary Vaccination HI
Titer (log2)

Booster Vaccination HI
Titer (log2)

Commercial Oil Emulsion 1 5.8 8.9

Commercial Oil Emulsion 2 6.1 9.1

Avridine Formulation 1 7.2 9.8

Avridine Formulation 2 7.5 10.1

Non-adjuvanted Antigen 3.1 5.4

HI Titer: Hemagglutination Inhibition Titer. Higher values indicate a stronger antibody response.

Visualizations
Experimental Workflow for Evaluating Adjuvant Activity
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Caption: Workflow for assessing the adjuvant properties of Avridine in a vaccine formulation.

Avridine-Induced Interferon Signaling Pathway
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Caption: Proposed mechanism of Avridine-induced Type I interferon signaling via the JAK-

STAT pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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